molecular formula C19H23N3O6S B3309304 N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-nitrobenzene-1-sulfonamide CAS No. 941934-36-7

N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-nitrobenzene-1-sulfonamide

Cat. No.: B3309304
CAS No.: 941934-36-7
M. Wt: 421.5 g/mol
InChI Key: WMRCKZCDGSSFCS-UHFFFAOYSA-N
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Description

N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-nitrobenzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, a nitro group, and a morpholine ring, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-nitrobenzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the intermediate compounds, which are then coupled to form the final product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process might include steps such as purification through crystallization or chromatography to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-nitrobenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The nitro group can participate in redox reactions, affecting cellular processes. The morpholine ring can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxy-phenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide
  • N-(2-methoxy-phenyl)-2-(4-piperidin-1-yl quinazoline-2-sulfonyl)-acetamide
  • N-(4-methoxy-phenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide

Uniqueness

N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-nitrobenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O6S/c1-27-17-6-2-4-15(12-17)19(21-8-10-28-11-9-21)14-20-29(25,26)18-7-3-5-16(13-18)22(23)24/h2-7,12-13,19-20H,8-11,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMRCKZCDGSSFCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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